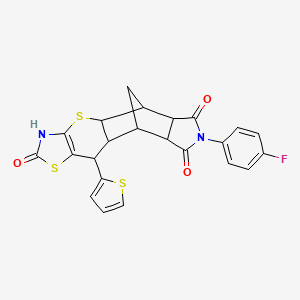
C23H17FN2O3S3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C23H17FN2O3S3 is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H17FN2O3S3 typically involves multiple steps, including the formation of key intermediates and the final assembly of the target molecule. Common synthetic routes may include:
Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Final Assembly: The final steps involve the assembly of the target molecule through reactions such as condensation, cyclization, and purification.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
C23H17FN2O3S3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
C23H17FN2O3S3: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of C23H17FN2O3S3 involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, and other biomolecules that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
C23H17FN2O3S2: A similar compound with one less sulfur atom.
C23H17FN2O3S4: A similar compound with one additional sulfur atom.
C23H17FN2O2S3: A similar compound with one less oxygen atom.
Uniqueness
C23H17FN2O3S3: is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets and exhibit particular reactivity patterns that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H17FN2O3S3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
14-(4-fluorophenyl)-9-thiophen-2-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C23H17FN2O3S3/c24-9-3-5-10(6-4-9)26-21(27)15-11-8-12(16(15)22(26)28)18-14(11)17(13-2-1-7-30-13)19-20(31-18)25-23(29)32-19/h1-7,11-12,14-18H,8H2,(H,25,29) |
InChI Key |
CXWXJQNYQRSNIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)F)SC6=C(C3C7=CC=CS7)SC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















